CAY10499

概要

説明

CAY10499は、モノグリセリドリパーゼ、ホルモン感受性リパーゼ、および脂肪酸アミドヒドロラーゼの強力な阻害作用で知られる非選択的リパーゼ阻害剤です。 これらの酵素は脂質代謝において重要な役割を果たしており、this compoundは生化学研究における貴重な化合物となっています .

準備方法

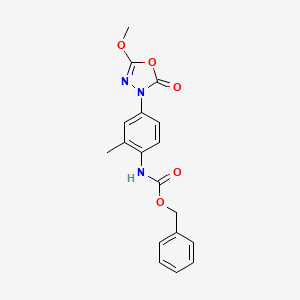

合成経路と反応条件: CAY10499は、正式名称を[4-(5-メトキシ-2-オキソ-1,3,4-オキサジアゾール-3(2H)-イル)-2-メチルフェニル]-カルバミン酸フェニルメチルエステルといい、複数段階のプロセスによって合成されます反応条件は通常、DMF(ジメチルホルムアミド)やDMSO(ジメチルスルホキシド)などの有機溶媒を使用し、反応温度は中間体の安定性を確保するために適度なレベルに保たれます .

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスでは、収率と純度を最大化するために反応条件が最適化されます。 その後、再結晶やクロマトグラフィーなどの手法を用いて精製されます .

化学反応の分析

反応の種類: CAY10499は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化され、酸化誘導体の形成につながる可能性があります。

還元: 還元反応は、オキサジアゾール環またはカルバメート基を修飾することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主な生成物:

4. 科学研究への応用

This compoundは、幅広い科学研究への応用があります。

化学: リパーゼの阻害を研究し、脂質代謝経路を探るためのツール化合物として使用されます。

生物学: this compoundは、脂質シグナル伝達と細胞プロセスにおけるリパーゼの役割に関する研究に使用されます。

医学: この化合物は、肥満や代謝性疾患などの脂質代謝に関連する疾患の潜在的な治療用途について調査されています。

科学的研究の応用

Scientific Research Applications

CAY10499 has diverse applications across several scientific fields:

1. Biochemistry and Lipid Metabolism

- Inhibition Studies : this compound is widely used to study the inhibition of lipases, providing insights into lipid metabolism pathways. It is instrumental in understanding how lipases regulate cellular processes related to energy storage and mobilization .

- Mechanistic Insights : The compound's ability to inhibit multiple lipases allows researchers to explore the functional roles of these enzymes in various metabolic disorders .

2. Medical Research

- Obesity and Metabolic Disorders : this compound is investigated for potential therapeutic applications in obesity and related metabolic disorders. By inhibiting lipase activity, it may help regulate lipid levels and improve metabolic outcomes .

- Viral Infections : Recent studies have shown that this compound can reduce viral replication in cells infected with SARS-CoV-2 by inhibiting lipolysis, which is crucial for viral protein palmitoylation and energy production . This suggests a novel approach to managing viral infections through modulation of lipid metabolism.

3. Pharmacological Studies

- Drug Discovery : this compound serves as a reference compound in the development of new lipase inhibitors. Its broad-spectrum inhibition profile makes it a valuable tool in drug discovery aimed at targeting lipid-related diseases .

Case Studies

Case Study 1: Inhibition of Lipolysis in Adipocytes

A study assessed the impact of this compound on lipolytic activity in adipocytes. The results indicated that treatment with this compound significantly reduced glycerol release stimulated by secretin, demonstrating its effectiveness as an inhibitor of hormone-sensitive lipase .

Case Study 2: Antiviral Activity Against SARS-CoV-2

In vitro experiments showed that this compound reduced levels of pro-inflammatory cytokines and inhibited viral replication in SARS-CoV-2-infected cells. The study highlighted its potential as a therapeutic agent against viral infections by targeting host lipid metabolism .

作用機序

CAY10499は、モノグリセリドリパーゼ、ホルモン感受性リパーゼ、および脂肪酸アミドヒドロラーゼの活性を阻害することで効果を発揮します。これらの酵素は、脂質基質の加水分解に関与しており、その阻害は脂質中間体の蓄積につながります。 この化合物はこれらの酵素の活性部位に結合し、脂質基質の加水分解を阻害し、脂質シグナル伝達経路を調節します .

類似の化合物:

URB602: モノグリセリドリパーゼを阻害する、効力の低いカルバメート誘導体です。

ジスルフィラム: モノグリセリドリパーゼを阻害する、チウラム誘導体です。

MAFP: モノグリセリドリパーゼの活性部位指向性共有結合阻害剤.

This compoundの独自性: this compoundは、モノグリセリドリパーゼ、ホルモン感受性リパーゼ、および脂肪酸アミドヒドロラーゼなど、複数のリパーゼを非選択的に阻害する点が独特です。 この幅広いスペクトル阻害作用は、脂質代謝とシグナル伝達経路の研究における貴重なツールとなっています .

類似化合物との比較

URB602: A less potent carbamate derivative that inhibits monoglyceride lipase.

Disulfiram: A thiuram derivative that inhibits monoglyceride lipase.

MAFP: An active-site-directed covalent inhibitor of monoglyceride lipase.

Uniqueness of CAY10499: this compound is unique due to its non-selective inhibition of multiple lipases, including monoglyceride lipase, hormone-sensitive lipase, and fatty acid amide hydrolase. This broad-spectrum inhibition makes it a valuable tool in studying lipid metabolism and signaling pathways .

生物活性

CAY10499 is a selective inhibitor of hormone-sensitive lipase (HSL), a critical enzyme involved in lipid metabolism. This compound has garnered attention due to its diverse biological activities, particularly in the regulation of lipolysis, steroidogenesis, and its potential therapeutic applications in viral infections. This article explores the biological activity of this compound, supported by data tables and case studies from various research findings.

This compound primarily functions by inhibiting HSL, which plays a vital role in the hydrolysis of triglycerides and cholesteryl esters in adipocytes and steroidogenic tissues. The inhibition of HSL activity leads to decreased availability of free fatty acids (FFAs) and cholesterol, which are essential for various cellular processes.

Key Findings:

- Inhibition of HSL by this compound effectively suppressed the expression of steroidogenic acute regulatory protein (StAR) and subsequent progesterone synthesis in MA-10 mouse Leydig cells when stimulated with dibutyryl cyclic AMP (Bt2cAMP) .

- This compound treatment resulted in increased cholesteryl ester levels and reduced cholesterol content, demonstrating its role in modulating lipid metabolism .

Biological Activity in Viral Infections

Recent studies have highlighted the antiviral properties of this compound, particularly against SARS-CoV-2 and influenza A virus (IAV). The compound's ability to inhibit lipolysis in virus-infected cells has been linked to reduced viral replication and inflammatory responses.

Research Findings:

- Treatment with this compound significantly decreased TNF-α, IL-6, and MCP-1 levels in SARS-CoV-2-infected Vero E6 cells, indicating its potential to modulate inflammatory responses during viral infections .

- In vitro studies demonstrated that this compound reduced intracellular FFAs and glycerol levels in virus-infected cells, contributing to the retention of intracellular lipid droplets .

Case Studies and Experimental Data

Several case studies have been conducted to evaluate the biological effects of this compound across different cell types. Below is a summary table highlighting key experimental findings:

Implications for Drug Discovery

This compound serves as a valuable pharmacological tool for studying lipid metabolism and its implications in various diseases. Its dual role as an HSL inhibitor and potential antiviral agent opens avenues for further research into therapeutic applications.

Considerations:

- While this compound is primarily recognized for its specificity towards HSL, it has also been shown to inhibit other lipases, raising questions about selectivity in drug development .

- The compound's influence on inflammatory pathways suggests potential applications beyond metabolic disorders, including its use as an adjunct therapy in viral infections .

特性

IUPAC Name |

benzyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5/c1-12-10-14(21-18(23)26-17(20-21)24-2)8-9-15(12)19-16(22)25-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTENHWTVRQKWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=O)OC(=N2)OC)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。